molecular formula C26H26N8O2S B8640683 1-(4-((4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea CAS No. 1429755-58-7

1-(4-((4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea

Cat. No. B8640683
Key on ui cas rn: 1429755-58-7
M. Wt: 514.6 g/mol
InChI Key: HZCZAJGNAXZBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09168254B2

Procedure details

N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine was synthesized from 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea (322 g) in THF (3 L) at 0° C. Water (10 L) was added, and the solution was allowed to stir for 1 hour, at which point the material oiled out. The organics were then extracted into ethyl acetate (3×5000 mL), combined and washed with water (2×5000 mL) and brine (2×5000 mL). The organics were dried by rotoevaporation, and the material was concentrated to an oil. The oil was observed to solidify at room temperature to yield Form E.

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[CH:8][C:7]([O:10][C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18]4[C:27]5[C:22](=[CH:23][CH:24]=[C:25]([NH:28][C:29]([NH:31][C:32]([CH3:36])([CH3:35])[CH2:33][OH:34])=S)[CH:26]=5)[N:21]=[CH:20][N:19]=4)=[CH:13][C:12]=3[CH3:37])=[CH:6][C:5]=12.O>C1COCC1>[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[CH:8][C:7]([O:10][C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18]4[C:27]5[C:22](=[CH:23][CH:24]=[C:25]([NH:28][C:29]6[O:34][CH2:33][C:32]([CH3:36])([CH3:35])[N:31]=6)[CH:26]=5)[N:21]=[CH:20][N:19]=4)=[CH:13][C:12]=3[CH3:37])=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
322 g
Type
reactant
Smiles
N=1C=NN2C1C=C(C=C2)OC2=C(C=C(C=C2)NC2=NC=NC1=CC=C(C=C21)NC(=S)NC(CO)(C)C)C
Name
Quantity
3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hour, at which point the material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organics were then extracted into ethyl acetate (3×5000 mL)
WASH
Type
WASH
Details
washed with water (2×5000 mL) and brine (2×5000 mL)
CUSTOM
Type
CUSTOM
Details
The organics were dried by rotoevaporation
CONCENTRATION
Type
CONCENTRATION
Details
the material was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
to solidify at room temperature
CUSTOM
Type
CUSTOM
Details
to yield Form E

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1C=NN2C1C=C(C=C2)OC2=C(C=C(C=C2)NC2=NC=NC1=CC=C(C=C21)NC=2OCC(N2)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.